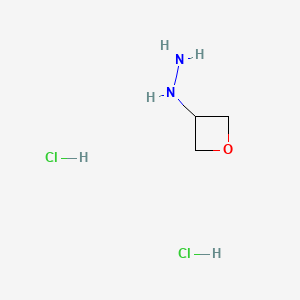

Oxetan-3-ylhydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxetan-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH/c4-5-3-1-6-2-3;;/h3,5H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIUOQVHKQLWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Oxetan-3-ylhydrazine dihydrochloride

An In-depth Technical Guide on the Synthesis and Characterization of Oxetan-3-ylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway commencing with the reductive amination of oxetan-3-one, followed by deprotection to yield the target compound. Detailed experimental protocols for each synthetic step are provided, alongside a summary of the key characterization data in a structured format. Visual diagrams of the synthetic pathway and experimental workflow are included to facilitate a clear understanding of the processes involved.

Introduction

Oxetanes are increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This compound serves as a key synthetic intermediate, enabling the introduction of the oxetane-hydrazine motif into more complex molecules. This guide outlines a reliable method for its preparation and provides essential characterization data.

Synthesis

The synthesis of this compound is accomplished through a two-step process:

-

Reductive Amination: Reaction of oxetan-3-one with tert-butyl carbazate to form the N-Boc protected intermediate, tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group using hydrochloric acid to afford the desired dihydrochloride salt.

Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate

This procedure is based on a general reductive amination protocol.

-

Materials and Reagents:

-

Oxetan-3-one

-

tert-Butyl carbazate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butyl carbazate (1.1 eq) followed by glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate.

-

Step 2: Synthesis of this compound

This procedure is based on standard Boc-deprotection protocols.[1][2]

-

Materials and Reagents:

-

tert-Butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

-

-

Procedure:

-

Dissolve tert-butyl 2-(oxetan-3-yl)hydrazine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the mixture for 2-4 hours. A precipitate should form.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, add diethyl ether to facilitate further precipitation of the product.

-

Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford this compound as a solid.

-

Experimental Workflow

Characterization Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Data |

| Molecular Formula | C₃H₁₀Cl₂N₂O |

| Molecular Weight | 161.04 g/mol |

| CAS Number | 1374652-22-8 |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | Expected shifts (ppm): ~10.5 (br s, NH₃⁺), ~5.0-4.5 (m, CH₂O), ~4.0 (m, CHN), ~3.5 (br s, NH₂) |

| ¹³C NMR (DMSO-d₆) | Expected shifts (ppm): ~70 (CH₂O), ~60 (CHN) |

| Mass Spectrometry (ESI+) | Expected m/z: 89.07 [M+H]⁺ (for free base) |

Note: The NMR spectral data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.

Conclusion

This technical guide details a practical and efficient two-step synthesis of this compound. The described reductive amination followed by Boc-deprotection provides a reliable route to this important building block. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in drug discovery and development programs.

References

An In-depth Technical Guide to Oxetan-3-ylhydrazine Dihydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Oxetan-3-ylhydrazine Dihydrochloride, geared towards researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a niche chemical compound with potential applications in medicinal chemistry and drug discovery. The oxetane motif is of growing interest as it can influence key drug properties such as solubility, metabolic stability, and lipophilicity.[1][2] The hydrazine moiety is a versatile functional group in organic synthesis.

Quantitative Data Summary

While comprehensive experimental data for this compound is not widely published, the following table summarizes its fundamental properties based on available information.

| Property | Value | Source |

| CAS Number | 1374652-22-8 | [3] |

| Molecular Formula | C₃H₁₀Cl₂N₂O | [4][5] |

| Molecular Weight | 161.03 g/mol | [5] |

| Hazard Statements | H302, H315, H319, H335 | [4] |

Hazard Statement Descriptions:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Synthesis and Experimental Protocols

A common strategy for the synthesis of oxetan-3-ones involves the gold-catalyzed cyclization of propargylic alcohols.[6] Once oxetan-3-one is obtained, it can undergo reductive amination with hydrazine followed by salt formation with hydrochloric acid to yield the target compound.

Plausible Synthetic Workflow:

Experimental Protocol Outline:

-

Synthesis of Oxetan-3-one: Based on the work of Zhang and colleagues, propargyl alcohol can be treated with a gold catalyst in an appropriate solvent to yield oxetan-3-one.[6] The reaction is typically carried out under mild conditions. Purification is achieved through column chromatography.

-

Synthesis of Oxetan-3-ylhydrazine: Oxetan-3-one is dissolved in a suitable solvent like methanol. An excess of hydrazine hydrate is added, followed by a reducing agent such as sodium cyanoborohydride. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then extracted and purified.

-

Formation of the Dihydrochloride Salt: The purified Oxetan-3-ylhydrazine is dissolved in a solvent like diethyl ether or isopropanol. Two equivalents of a solution of hydrochloric acid in the same solvent are added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with the solvent, and dried under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

¹H NMR Spectroscopy:

A proton NMR spectrum for this compound is available from some commercial suppliers.[7] The expected spectrum would show characteristic signals for the oxetane ring protons and the hydrazine protons. The protons on the carbons adjacent to the oxygen atom in the oxetane ring would appear at a lower field (higher ppm) due to the deshielding effect of the oxygen. The methine proton at the 3-position would likely appear as a multiplet. The hydrazine and ammonium protons might show broad signals.

Stability and Reactivity

The stability and reactivity of this compound are dictated by the properties of both the oxetane ring and the hydrazine group.

Oxetane Ring Stability:

The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions.[8][9] However, the stability of the oxetane ring is significantly influenced by its substitution pattern. It has been noted that 3,3-disubstituted oxetanes exhibit greater stability.[8] As Oxetan-3-ylhydrazine is a 3-monosubstituted oxetane, it is expected to have moderate stability. The presence of the electron-withdrawing hydrazine group and the acidic conditions of the dihydrochloride salt could potentially increase its susceptibility to nucleophilic attack and subsequent ring-opening.

Hydrazine Reactivity:

Hydrazine and its derivatives are well-known for their nucleophilicity and reducing properties. The hydrazine moiety in this compound can participate in a variety of chemical transformations. For instance, it can be used in the formation of hydrazones by reacting with aldehydes and ketones, a key step in reactions like the Wolff-Kishner reduction.[10] Hydrazine derivatives can also act as precursors for C-centered radicals for C-C bond formation reactions.[11]

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain regarding the interaction of this compound with biological signaling pathways or its specific pharmacological activities. However, both the oxetane and hydrazine moieties are present in various biologically active molecules. The introduction of an oxetane ring can modulate the basicity of nearby amines, which can be crucial for receptor binding. Hydrazine derivatives are known to exhibit a range of biological activities, including use as pharmaceuticals, but they can also be associated with toxicity.[12]

Further research is required to elucidate the specific biological profile of this compound. Researchers and drug development professionals are encouraged to consider this molecule as a novel building block for the synthesis of new chemical entities with potentially interesting pharmacological properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 1-(oxetan-3-yl)hydrazine dihydrochloride | 1374652-22-8 [amp.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. cas 1374652-22-8|| where to buy this compound [german.chemenu.com]

- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(oxetan-3-yl)hydrazine dihydrochloride(1374652-22-8)核磁图(1HNMR) [m.chemicalbook.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Oxetan-3-ylhydrazine dihydrochloride (CAS 1374652-22-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-ylhydrazine dihydrochloride, identified by CAS number 1374652-22-8, is a heterocyclic organic compound. This technical guide synthesizes the available information on its properties and commercial availability. Despite a thorough review of scientific literature and patent databases, detailed experimental protocols, in-depth biological activity data, and specific signaling pathway information for this particular compound are not extensively documented in publicly accessible sources. The available data, primarily from chemical suppliers, characterizes it as a chemical building block for potential use in synthetic and medicinal chemistry. This guide presents the compiled physicochemical properties and commercial availability and provides a general context for the utility of the oxetane motif in drug discovery.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. This information is primarily aggregated from chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 1374652-22-8 | Multiple Suppliers |

| Chemical Name | This compound | Multiple Suppliers |

| Molecular Formula | C₃H₁₀Cl₂N₂O | Multiple Suppliers |

| Molecular Weight | 161.03 g/mol | Multiple Suppliers |

| SMILES | NNC1COC1.[H]Cl.[H]Cl | Multiple Suppliers |

| Physical Appearance | Solid (form may vary by supplier) | General |

| Purity | Typically >95% (as offered by suppliers) | Multiple Suppliers |

Note: For precise, lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) from the respective supplier.

Spectroscopic and Analytical Data

While specific experimental protocols and raw data are not publicly available, several suppliers indicate the availability of analytical data for this compound upon request. This typically includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data would be crucial for confirming the chemical structure and assessing purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the mass of the compound, confirming its molecular weight.

Researchers are advised to request this data directly from their chosen supplier to ensure the quality and identity of the material for their experiments.

Synthesis and Experimental Protocols

A generalized, hypothetical workflow for the synthesis and purification is presented below. This is an illustrative example and has not been experimentally validated from public sources.

Biological Activity and Signaling Pathways

As of the date of this guide, there are no specific studies in the public domain that detail the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the oxetane motif is of significant interest in drug discovery. It is often incorporated into molecules to improve their physicochemical properties. The diagram below illustrates the general rationale for using oxetane-containing building blocks in drug design.

Availability

This compound is commercially available from a variety of chemical suppliers. These vendors typically offer the compound in research quantities, ranging from milligrams to grams. For larger quantities, inquiries for custom synthesis or bulk orders may be necessary.

Key Supplier Information:

| Supplier Type | Availability | Notes |

| Research Chemical Catalogs | Readily available in small quantities | Purity and lead times may vary. |

| Custom Synthesis Providers | Available upon request in larger scales | May offer more extensive analytical data and documentation. |

It is recommended to contact suppliers directly to obtain current pricing, availability, and lead times.

Safety and Handling

Safety data sheets (SDS) provided by suppliers indicate that this compound should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood. For detailed handling and disposal information, always refer to the SDS provided by the supplier.

Conclusion

This compound (CAS 1374652-22-8) is a commercially available chemical building block. While its fundamental physicochemical properties are documented by suppliers, there is a notable absence of in-depth, publicly available research on its specific synthesis, experimental applications, and biological activity. The value of this compound currently lies in its potential for use in medicinal chemistry and drug discovery as a scaffold or modifier to enhance the properties of more complex molecules, leveraging the known benefits of the oxetane moiety. Researchers interested in this compound will need to rely on supplier-provided data for initial characterization and will likely need to conduct their own extensive studies to explore its potential applications.

Oxetan-3-ylhydrazine Dihydrochloride: A Novel Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-ylhydrazine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry. The incorporation of the oxetane motif is a widely recognized strategy to enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the construction of novel heterocyclic scaffolds for drug discovery.

Introduction

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug design as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2][3] Its unique conformational constraints and polarity can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound offers a convenient entry point for incorporating this beneficial moiety into a variety of heterocyclic systems, particularly pyrazoles and pyridazines, which are privileged scaffolds in numerous therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1374652-22-8 | [4] |

| Molecular Formula | C₃H₁₀Cl₂N₂O | [5] |

| Molecular Weight | 161.03 g/mol | [5] |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, room temperature | [5] |

Synthesis

Figure 1: Conceptual workflow for the synthesis of this compound.

Conceptual Experimental Protocol: Synthesis from Oxetan-3-one

The following protocol is a conceptual outline based on standard organic chemistry transformations for the synthesis of hydrazines from ketones.

-

Hydrazone Formation: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Reduction to Hydrazine: The resulting hydrazone can be reduced to the corresponding hydrazine. A common method is the use of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. For example, to the crude hydrazone solution, add sodium cyanoborohydride (1.5 eq) in portions at 0 °C. Adjust the pH to acidic conditions (e.g., pH 3-4) with a suitable acid and stir at room temperature until the reduction is complete.

-

Work-up and Purification: Quench the reaction carefully with a base. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified oxetan-3-ylhydrazine in a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (2.0 eq) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Reactivity and Applications in Heterocyclic Synthesis

This compound is a versatile building block for the synthesis of various heterocyclic compounds. The primary mode of reactivity involves the nucleophilic hydrazine moiety, which readily participates in condensation reactions with electrophilic partners, particularly 1,3-dicarbonyl compounds, to form pyrazoles.

Synthesis of Oxetane-Substituted Pyrazoles

The Knorr pyrazole synthesis and related methods are classical and efficient ways to construct the pyrazole ring. The reaction of a hydrazine with a 1,3-dicarbonyl compound proceeds through a condensation and subsequent cyclization/dehydration sequence.

Figure 2: General workflow for the synthesis of oxetane-substituted pyrazoles.

Conceptual Experimental Protocol: Reaction with Acetylacetone

The following is a conceptual protocol for the synthesis of 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add a base, such as sodium acetate or triethylamine (2.2 eq), to liberate the free hydrazine.

-

Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.05 eq) dropwise at room temperature.

-

Reaction and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired oxetane-substituted pyrazole.

Table 2: Representative 1,3-Dicarbonyl Compounds for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substitution Pattern |

| Acetylacetone | 3,5-Dimethyl |

| Ethyl Acetoacetate | 3-Methyl-5-hydroxy (or tautomer) |

| Dibenzoylmethane | 3,5-Diphenyl |

| 1,1,1-Trifluoro-2,4-pentanedione | 3-Methyl-5-(trifluoromethyl) |

Synthesis of Oxetane-Substituted Pyridazines

Hydrazines can also react with 1,4-dicarbonyl compounds or their equivalents to form pyridazines. This provides another avenue for the application of this compound in constructing six-membered heterocyclic systems.

Spectroscopic Data (Conceptual)

While detailed experimental spectra for this compound are not widely published, expected spectral characteristics can be inferred.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Multiplets for the oxetane ring protons. - Broad signals for the -NH-NH₃⁺ protons, which are exchangeable with D₂O. |

| ¹³C NMR | - Signals corresponding to the CH and CH₂ carbons of the oxetane ring. |

| IR (KBr) | - Broad absorption bands for N-H and O-H (if hydrated) stretching. - C-O-C stretching of the oxetane ring. - N-H bending vibrations. |

| Mass Spec (ESI+) | - A molecular ion peak corresponding to the free base [C₃H₈N₂O + H]⁺. |

Applications in Drug Discovery

The incorporation of the oxetan-3-yl moiety via this compound can be a valuable strategy in lead optimization to enhance drug-like properties. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[6][7] The introduction of the oxetane group can improve aqueous solubility and metabolic stability, potentially leading to compounds with improved pharmacokinetic profiles.[2]

Figure 3: Logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its ability to introduce the beneficial oxetane moiety into privileged heterocyclic scaffolds like pyrazoles makes it a valuable tool for the synthesis of novel compounds with potentially improved physicochemical and pharmacological properties. While detailed synthetic procedures and reaction data are still emerging in the public domain, the conceptual protocols and general reactivity patterns outlined in this guide provide a solid foundation for researchers to explore the utility of this novel building block in their drug discovery endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. WO2002018346A1 - Pyrazole derivatives and their use as protein kinase inhibitors - Google Patents [patents.google.com]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

The Oxetane Revolution: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the oxetane motif has emerged as a transformative strategy in modern medicinal chemistry. This four-membered cyclic ether, once a synthetic curiosity, is now a validated building block for enhancing the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the discovery, development, and application of oxetane-containing reagents, offering a practical resource for researchers aiming to leverage this unique scaffold.

The Oxetane Advantage: Enhancing "Drug-Likeness"

The strategic introduction of an oxetane ring can profoundly influence a molecule's properties, addressing common challenges in drug development such as poor solubility and metabolic instability. Oxetanes are often employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a polar and metabolically robust alternative.[1][2] The key advantages conferred by the oxetane moiety are summarized below.

Impact on Physicochemical Properties

The small, polar, and three-dimensional nature of the oxetane ring can significantly improve a compound's physicochemical profile.[3][4] Notably, it can increase aqueous solubility, a critical factor for oral bioavailability, and modulate lipophilicity (LogD), which influences membrane permeability and target engagement.[4][5] The electron-withdrawing nature of the oxetane can also lower the pKa of adjacent amines, which can be beneficial for optimizing a drug's ionization state at physiological pH.[4]

Data Presentation: Comparative Physicochemical Properties

The following tables summarize quantitative data from various studies, illustrating the impact of incorporating an oxetane moiety compared to non-oxetane analogues.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Pair | Non-Oxetane Analogue | Intrinsic Clearance (CLint) of Non-Oxetane Analogue (μL/min/mg) | Oxetane-Containing Analogue | Intrinsic Clearance (CLint) of Oxetane Analogue (μL/min/mg) | Fold Improvement | Reference |

| 1 | gem-dimethyl analogue | >293 | 3,3-dimethyloxetane analogue | 25.9 | >11.3 | [5] |

| 2 | Carbonyl analogue | - | Spirocyclic oxetane analogue | - | Improved | [5] |

Table 2: Lipophilicity (LogD) and Aqueous Solubility

| Compound Pair | Non-Oxetane Analogue | LogD of Non-Oxetane Analogue | Aqueous Solubility of Non-Oxetane Analogue (µg/mL) | Oxetane-Containing Analogue | LogD of Oxetane Analogue | Aqueous Solubility of Oxetane Analogue (µg/mL) | Reference |

| 3 | Aminocyclopropane derivative | - | - | 3-Aminooxetane derivative | Lower by ~0.8 units | - | [5] |

| 4 | Thalidomide | - | - | Oxetane analogue of Thalidomide | Decreased | Increased | [6] |

| 5 | Lenalidomide | - | - | Oxetane analogue of Lenalidomide | Decreased | Increased | [6] |

Synthesis of Oxetane-Containing Reagents

The growing utility of oxetanes in drug discovery has spurred the development of robust synthetic methodologies for their preparation. Key strategies include the formation of the oxetane ring itself and the synthesis of versatile oxetane-containing building blocks.

Formation of the Oxetane Ring

Two classical and effective methods for constructing the oxetane ring are the Paternò-Büchi reaction and the Williamson ether synthesis.

This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a direct method for forming the oxetane ring.[7][8] Recent advancements have enabled this reaction to proceed under visible light, enhancing its applicability and scalability.[9][10]

Experimental Protocol: Visible-Light-Mediated Paternò-Büchi Reaction [9]

-

Materials: Aryl glyoxylate, alkene, iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), and a suitable solvent (e.g., acetonitrile).

-

Reaction Setup: In a reaction vessel, combine the aryl glyoxylate (1.0 eq), alkene (2.0 eq), and the photocatalyst (1-5 mol%).

-

Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica gel to afford the desired oxetane.

The intramolecular cyclization of a 1,3-halohydrin via an SN2 reaction is a widely used method for synthesizing oxetanes.[11][12] The reaction is typically carried out in the presence of a base.

Experimental Protocol: Intramolecular Williamson Ether Synthesis for Oxetane Formation [11][13]

-

Materials: A suitable 1,3-halohydrin (e.g., 3-chloro-1-propanol derivative), a strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)), and an aprotic polar solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

-

Reaction Setup: To a solution of the 1,3-halohydrin in the chosen solvent, add the base portionwise at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to yield the oxetane.

Synthesis of Key Oxetane Building Blocks

Commercially available and readily synthesized oxetane building blocks, particularly those substituted at the 3-position, are crucial for the late-stage introduction of the oxetane motif into drug candidates.

Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes.[14] A practical one-step synthesis from propargyl alcohol has been developed.[14][15]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [14][15]

-

Materials: Propargyl alcohol, a gold catalyst (e.g., IPrAuNTf2), an N-oxide (e.g., 4-acetylpyridine N-oxide), and a solvent (e.g., dichloromethane (DCM)).

-

Reaction Setup: In an open flask, dissolve propargyl alcohol and the N-oxide in the solvent.

-

Catalyst Addition: Add the gold catalyst to the solution.

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 40-60 °C) for the specified time (e.g., 24 hours).

-

Purification: After completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford oxetan-3-one.

3-Amino-oxetanes are among the most frequently used oxetane building blocks.[16] A modified Strecker-type synthesis provides an efficient route to 3-amino-3-cyano-oxetane intermediates, which can be further hydrolyzed to the corresponding amino acids.[16]

Experimental Protocol: Modified Strecker-Type Synthesis of 3-Amino-Oxetane Derivatives [16]

-

Materials: Oxetan-3-one, a secondary amine (e.g., dibenzylamine), trimethylsilyl cyanide (TMSCN), and a solvent (e.g., methanol).

-

Reaction Setup: In a reaction vessel, dissolve oxetan-3-one and the secondary amine in the solvent.

-

Cyanation: Cool the mixture to 0 °C and add TMSCN dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude 3-amino-3-cyano oxetane by column chromatography on silica gel.

-

Hydrolysis (optional): The resulting α-aminonitrile can be hydrolyzed to the corresponding amino acid using strong acidic or basic conditions (e.g., 6M HCl, reflux).

Applications in Drug Discovery: Signaling Pathways and Experimental Workflows

The impact of oxetane-containing reagents is evident in the number of drug candidates incorporating this motif that have advanced into clinical trials. A notable example is in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases.[17][18]

Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[17][18] Inhibitors of BTK block the downstream signaling cascade, leading to apoptosis of malignant B-cells.

Experimental Workflows

The evaluation of drug candidates relies on a suite of standardized in vitro assays. The following diagrams illustrate typical workflows for assessing key drug-like properties.

This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its in vivo clearance.[19][20]

This assay determines the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[21][22]

This assay measures the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH, providing an indication of its lipophilicity.[23][24]

References

- 1. library-search.open.ac.uk [library-search.open.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chimia.ch [chimia.ch]

- 7. mdpi.com [mdpi.com]

- 8. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 20. nuvisan.com [nuvisan.com]

- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. enamine.net [enamine.net]

An In-depth Technical Guide to the Synthesis of Oxetan-3-ylhydrazine Dihydrochloride from Oxetan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust synthetic route for the preparation of oxetan-3-ylhydrazine dihydrochloride, a valuable building block in medicinal chemistry, starting from oxetan-3-one. The oxetane motif is of significant interest in drug discovery as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. This guide outlines a two-step synthetic pathway involving the reductive amination of oxetan-3-one with a protected hydrazine derivative, followed by deprotection to yield the target compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from oxetan-3-one is most effectively achieved through a two-step process. This strategy involves the initial formation of a protected hydrazine derivative, which is then deprotected under acidic conditions to yield the final product as its dihydrochloride salt. This approach is favored due to the higher stability and easier handling of the protected intermediate.

The key steps are:

-

Reductive Amination: Reaction of oxetan-3-one with tert-butyl carbazate (Boc-hydrazine) in the presence of a reducing agent to form tert-butyl N-(oxetan-3-yl)hydrazinecarboxylate.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid, followed by isolation of the product as its dihydrochloride salt.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Step 1: Synthesis of tert-butyl N-(oxetan-3-yl)hydrazinecarboxylate

This step involves the reductive amination of oxetan-3-one with tert-butyl carbazate. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |

| Oxetan-3-one | 72.06 | ~1.12 |

| tert-Butyl carbazate | 132.16 | - |

| Sodium triacetoxyborohydride | 211.94 | - |

| Dichloromethane (DCM) | 84.93 | 1.33 |

| Acetic Acid | 60.05 | 1.05 |

| Saturated aq. NaHCO₃ | - | - |

| Anhydrous MgSO₄ | 120.37 | - |

Procedure:

-

To a stirred solution of oxetan-3-one (1.0 eq) and tert-butyl carbazate (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add glacial acetic acid (1.1 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl N-(oxetan-3-yl)hydrazinecarboxylate.

Expected Yield and Characterization:

| Parameter | Value |

| Yield | 70-85% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.80-4.70 (m, 2H), 4.65-4.55 (m, 2H), 4.00-3.90 (m, 1H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 156.0, 81.0, 75.0, 55.0, 28.5 |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₈H₁₆N₂O₃: 189.12; found: 189.1 |

Step 2: Synthesis of this compound

The final step is the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid in an organic solvent directly provides the desired dihydrochloride salt.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| tert-Butyl N-(oxetan-3-yl)hydrazinecarboxylate | 188.22 |

| 4 M HCl in 1,4-Dioxane | - |

| Diethyl ether | 74.12 |

Procedure:

-

Dissolve tert-butyl N-(oxetan-3-yl)hydrazinecarboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

-

To this solution, add a 4 M solution of hydrochloric acid in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the mixture for 2-4 hours. Evolution of gas (isobutylene and carbon dioxide) will be observed.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Expected Yield and Characterization:

| Parameter | Value |

| Yield | >90% |

| Appearance | White to pale yellow solid |

| ¹H NMR (D₂O, 400 MHz) | δ 5.00-4.90 (m, 2H), 4.85-4.75 (m, 2H), 4.40-4.30 (m, 1H) |

| ¹³C NMR (D₂O, 101 MHz) | δ 73.0, 58.0 |

| Mass Spectrometry (ESI+) | m/z [M-2HCl+H]⁺ calculated for C₃H₈N₂O: 89.06; found: 89.1 |

Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

The Emerging Potential of Oxetane Hydrazines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to enhance solubility, metabolic stability, and lipophilicity while serving as a versatile bioisostere for gem-dimethyl and carbonyl groups.[1][2] Concurrently, the hydrazone and carbohydrazide moieties are well-established pharmacophores known to impart a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] This technical guide explores the nascent but promising field of oxetane hydrazines, hybrid molecules that combine the favorable drug-like properties of oxetanes with the diverse bioactivity of hydrazines and their derivatives. While still a niche area of research, the available data suggests that the fusion of these two pharmacophores offers a compelling strategy for the development of novel therapeutics with improved efficacy and developability profiles. This document provides a comprehensive overview of the synthesis, potential applications, and future directions in the exploration of oxetane hydrazines in drug discovery.

Introduction: The Rationale for Combining Oxetanes and Hydrazines

The design of novel molecular entities with optimized "drug-like" properties is a central challenge in pharmaceutical research. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in this endeavor. Its inherent ring strain and polarity contribute to a unique set of physicochemical characteristics that can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][6] Key advantages of incorporating an oxetane moiety include:

-

Improved Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[2][6]

-

Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.[6][7]

-

Lipophilicity Modulation: The introduction of an oxetane can fine-tune the lipophilicity of a molecule, impacting its permeability and off-target effects.[2][6]

-

Bioisosteric Replacement: Oxetanes can serve as effective bioisosteres for gem-dimethyl and carbonyl groups, offering similar spatial arrangements with improved properties.[8][9]

Hydrazines, and their more stable derivatives, hydrazides and hydrazones, represent a versatile class of compounds with a broad range of documented biological activities.[3][5] The -C(=O)NHN= scaffold of hydrazones is a key feature in many approved drugs and clinical candidates, contributing to their therapeutic effects through various mechanisms, including enzyme inhibition and receptor binding.[1][10]

The combination of an oxetane ring with a hydrazine or carbohydrazide moiety, therefore, presents an attractive strategy to create novel chemical entities with the potential for both favorable pharmacokinetic properties and potent biological activity. The oxetane can act as a "pharmacokinetic enhancer" while the hydrazone or carbohydrazide serves as the "biologically active" component.

Synthesis of Oxetane Hydrazine Building Blocks

The successful exploration of oxetane hydrazines in medicinal chemistry relies on the availability of key building blocks. The two primary starting materials for the synthesis of more complex derivatives are (oxetan-3-yl)hydrazine and oxetane-3-carbohydrazide .

(Oxetan-3-yl)hydrazine

This key intermediate is commercially available, typically as a dihydrochloride salt, which facilitates its handling and storage.[11][12] The availability of this building block simplifies the synthetic access to a variety of N-substituted oxetanyl hydrazines and their corresponding hydrazones.

Oxetane-3-carbohydrazide

The synthesis of oxetane-3-carbohydrazide can be achieved through the reaction of an oxetane-3-carboxylic acid ester with hydrazine hydrate. This straightforward nucleophilic acyl substitution provides a direct route to the desired carbohydrazide.

Experimental Protocol: Synthesis of Oxetane-3-carbohydrazide

Materials:

-

Methyl oxetane-3-carboxylate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve methyl oxetane-3-carboxylate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure oxetane-3-carbohydrazide.[1]

Applications in Medicinal Chemistry: Emerging Areas of Interest

While the exploration of oxetane hydrazines is still in its early stages, the existing literature on related compounds provides a strong rationale for their investigation in several therapeutic areas.

Enzyme Inhibition

Hydrazones and carbohydrazides are well-known for their ability to inhibit a variety of enzymes, including monoamine oxidases (MAOs), tyrosinases, and carbonic anhydrases.[1][10] The incorporation of an oxetane moiety could enhance the potency and selectivity of these inhibitors by improving their binding to the enzyme's active site and optimizing their physicochemical properties for better cell permeability and in vivo performance.

For instance, a study on substituted hydrazones as mushroom tyrosinase inhibitors revealed that a compound featuring a pyridine ring exhibited excellent inhibitory activity with an IC50 value of 3.17 µM, significantly more potent than the standard kojic acid (IC50 = 15.91 µM).[1] This highlights the potential for designing potent enzyme inhibitors by combining a heterocyclic core with a hydrazone linker. The introduction of an oxetane in place of or in addition to other heterocyclic moieties could lead to novel and potent enzyme inhibitors.

Anticancer Activity

Numerous hydrazone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation. The enhanced drug-like properties conferred by the oxetane ring could lead to the development of oxetane hydrazones with improved efficacy and reduced toxicity in cancer therapy.

A series of novel N'- (2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives showed promising anticancer activities with IC50 values in the low micromolar range against human liver and leukemia cell lines.[4] The modular nature of hydrazone synthesis allows for the facile introduction of an oxetane-containing aldehyde or ketone to generate a library of oxetanyl hydrazones for anticancer screening.

Data Presentation

Due to the limited number of studies specifically on oxetane hydrazines, a comprehensive table of quantitative data is not yet feasible. However, based on the activity of related hydrazone compounds, we can anticipate the following types of data to be generated as research in this area progresses.

Table 1: Hypothetical Biological Activity of Oxetane Hydrazone Derivatives

| Compound ID | Target Enzyme/Cell Line | IC50 / GI50 (µM) | Notes |

| OXH-1 | Monoamine Oxidase A (MAO-A) | Data not available | Potential for antidepressant or neuroprotective applications. |

| OXH-2 | Mushroom Tyrosinase | Data not available | Potential for applications in treating hyperpigmentation disorders. |

| OXH-3 | MCF-7 (Breast Cancer) | Data not available | Evaluation of anticancer potential. |

| OXH-4 | PANC-1 (Pancreatic Cancer) | Data not available | Evaluation of anticancer potential. |

Mandatory Visualizations

To illustrate the synthetic strategies and logical connections discussed in this guide, the following diagrams are provided.

Future Directions and Conclusion

The field of oxetane hydrazines, while currently underexplored, holds significant promise for the discovery of novel drug candidates. The synthetic accessibility of key building blocks like (oxetan-3-yl)hydrazine and oxetane-3-carbohydrazide provides a solid foundation for the systematic exploration of this chemical space.

Future research efforts should focus on:

-

Library Synthesis: The generation of diverse libraries of oxetane hydrazones and carbohydrazides by reacting the core building blocks with a wide range of aldehydes, ketones, and other electrophilic partners.

-

Biological Screening: The comprehensive biological evaluation of these libraries against a panel of relevant targets, including enzymes and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: The systematic investigation of how modifications to the oxetane, hydrazine, and substituent moieties impact biological activity and physicochemical properties.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms by which active compounds exert their therapeutic effects.

References

- 1. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (3-Methyloxetan-3-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 12. 1374652-22-8|Oxetan-3-ylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for Pyrazole Synthesis Using Oxetan-3-ylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazoles incorporating an oxetane moiety using oxetan-3-ylhydrazine dihydrochloride. The inclusion of the oxetane ring is of significant interest in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability. The primary method detailed is the Knorr pyrazole synthesis, a reliable and versatile reaction for forming the pyrazole ring.[1][2][3]

Introduction

Pyrazoles are a class of heterocyclic compounds that are prominent scaffolds in a vast array of pharmaceuticals and agrochemicals. Their synthetic versatility and diverse biological activities make them a continued focus of research and development. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and efficient method for the preparation of substituted pyrazoles.[1][2][3][4][5] This document outlines the application of this methodology using this compound, a reagent that introduces a desirable oxetane functional group.

Reaction Principle

The synthesis proceeds via the reaction of oxetan-3-ylhydrazine with a 1,3-dicarbonyl compound. As oxetan-3-ylhydrazine is supplied as a dihydrochloride salt, a base is required to generate the free hydrazine for the reaction. The reaction is typically acid-catalyzed, involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]

Data Presentation: Reaction Parameters for Knorr Pyrazole Synthesis

The following table summarizes typical reaction conditions for the Knorr pyrazole synthesis based on literature precedents for analogous functionalized hydrazines. These parameters can serve as a starting point for the optimization of the synthesis of oxetan-3-yl-substituted pyrazoles.

| Parameter | Typical Range and Conditions | Notes |

| 1,3-Dicarbonyl Compound | Acetylacetone, ethyl acetoacetate, etc. | Stoichiometry is typically 1.0 to 1.2 equivalents relative to the hydrazine. |

| Solvent | Ethanol, 1-Propanol, Acetic Acid, DMSO | Ethanol and acetic acid are commonly used. DMSO can be beneficial for less reactive substrates.[6] |

| Base | Triethylamine, Sodium Bicarbonate, etc. | At least 2.0 equivalents are required to neutralize the dihydrochloride salt. |

| Catalyst | Acetic Acid (can also be the solvent), HCl | A catalytic amount of a protic acid is generally sufficient. |

| Temperature | Room Temperature to 100 °C | Reaction temperature is substrate-dependent; heating is often required.[1] |

| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent. |

| Work-up | Extraction, Crystallization | Dependent on the properties of the product. |

| Purification | Recrystallization, Column Chromatography | To isolate the pure pyrazole product. |

Experimental Protocols

General Protocol for the Synthesis of 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole

This protocol describes the synthesis of a model pyrazole from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone

-

Triethylamine (or another suitable base)

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add ethanol to the flask to create a stirrable suspension.

-

Add triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes at room temperature to liberate the free hydrazine.

-

To this mixture, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole.

Characterization:

The structure and purity of the synthesized pyrazole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Reaction Pathway for Knorr Pyrazole Synthesis

Caption: Knorr synthesis of an oxetanyl-pyrazole.

Experimental Workflow

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. name-reaction.com [name-reaction.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Novel Oxetane-Substituted Pyrazoles using Oxetan-3-ylhydrazine dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxetane-substituted heterocyclic compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the oxetane ring. The incorporation of an oxetane moiety can lead to improved solubility, metabolic stability, and binding affinity of drug candidates.[1] Pyrazoles are a class of heterocyclic compounds that are well-established pharmacophores found in a variety of approved drugs, exhibiting a broad range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[2][3][4] The synthesis of novel pyrazoles bearing an oxetane substituent therefore represents a promising strategy for the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of oxetane-substituted pyrazoles utilizing Oxetan-3-ylhydrazine dihydrochloride as a key building block.

Synthesis Overview:

The synthesis of 1-(oxetan-3-yl)-substituted pyrazoles can be readily achieved through the condensation of this compound with a suitable 1,3-dicarbonyl compound. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[5] The use of the dihydrochloride salt of the hydrazine requires the addition of a base to liberate the free hydrazine for the initial condensation step.

A general reaction scheme is presented below:

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole

This protocol describes the synthesis of a representative oxetane-substituted pyrazole using acetylacetone as the 1,3-dicarbonyl component.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Sodium acetate

-

Ethanol

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.29 mmol) and sodium acetate (1.14 g, 13.84 mmol) in ethanol (30 mL).

-

Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and liberate the free hydrazine.

-

Add acetylacetone (0.69 mL, 6.92 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to yield 3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole as a colorless oil.

Characterization Data (Representative):

-

¹H NMR (400 MHz, CDCl₃): δ 5.85 (s, 1H, pyrazole-H4), 5.10-5.00 (m, 1H, CH-oxetane), 4.95 (t, J = 6.8 Hz, 2H, CH₂-oxetane), 4.80 (t, J = 6.4 Hz, 2H, CH₂-oxetane), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 148.2, 139.5, 106.1, 72.8 (2C), 55.4, 13.7, 11.2.

-

Mass Spectrometry (ESI): m/z calculated for C₈H₁₂N₂O [M+H]⁺: 153.1028; found: 153.1029.

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of a series of 1-(oxetan-3-yl)-pyrazoles with varying substituents at the 3 and 5 positions of the pyrazole ring, following the general protocol described above.

| Entry | 1,3-Dicarbonyl Compound | R¹ | R³ | Reaction Time (h) | Yield (%) |

| 1 | Acetylacetone | CH₃ | CH₃ | 4 | 85 |

| 2 | 1-Phenyl-1,3-butanedione | Ph | CH₃ | 6 | 78 |

| 3 | Dibenzoylmethane | Ph | Ph | 8 | 72 |

| 4 | Ethyl acetoacetate | CH₃ | OEt | 5 | 81 |

| 5 | 1,1,1-Trifluoro-2,4-pentanedione | CF₃ | CH₃ | 4 | 91 |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of oxetane-substituted pyrazoles.

Hypothetical Signaling Pathway: Kinase Inhibition

Many pyrazole-containing compounds are known to be kinase inhibitors.[1] The synthesized oxetane-substituted pyrazoles could potentially target protein kinases involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: A diagram of the PI3K/Akt signaling pathway, a potential target for oxetane-pyrazole inhibitors.

Applications and Future Directions:

The novel oxetane-substituted pyrazoles synthesized via this protocol can be screened for a wide range of biological activities. Given the prevalence of the pyrazole scaffold in kinase inhibitors, initial screening efforts could focus on panels of cancer-relevant kinases. The oxetane moiety is expected to confer favorable pharmacokinetic properties, making these compounds attractive candidates for further lead optimization in drug discovery programs.[1] Future work could involve the synthesis of a broader library of analogs by varying the substituents on the pyrazole ring and exploring alternative synthetic routes to access different substitution patterns. The biological evaluation of these compounds will be crucial in elucidating their therapeutic potential.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

Application Notes and Protocols for the Reaction of Oxetan-3-ylhydrazine dihydrochloride with 1,3-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry, as the pyrazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2][3] The Knorr pyrazole synthesis, a classic and versatile method, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] This document provides detailed application notes and a representative experimental protocol for the reaction of oxetan-3-ylhydrazine dihydrochloride with 1,3-dicarbonyl compounds, a reaction of significant interest in modern drug discovery.

The incorporation of an oxetane moiety into small molecules has gained considerable attention in drug design. Oxetanes can improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while also influencing conformation and providing novel intellectual property. When combined with the proven pharmacological utility of the pyrazole core, oxetanyl-pyrazoles represent a promising class of compounds for the development of new therapeutics.

Application Notes

The reaction of this compound with various 1,3-dicarbonyl compounds provides a straightforward and efficient route to a diverse range of 3-(oxetan-3-yl)-substituted pyrazoles. These compounds are of high interest to medicinal chemists for several reasons:

-

Improved Physicochemical Properties: The oxetane group is a valuable bioisostere for commonly used functionalities like gem-dimethyl or carbonyl groups. Its incorporation can lead to a significant increase in aqueous solubility and a reduction in lipophilicity, which are often desirable for optimizing drug absorption and distribution.

-

Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to improved pharmacokinetic profiles.

-

Scaffold for Diverse Functionalization: The resulting pyrazole core can be further functionalized at various positions, allowing for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

-

Broad Pharmacological Potential: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][5][6] The introduction of the oxetane moiety can modulate these activities and lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Experimental Protocols

The following is a representative protocol for the synthesis of 3-(oxetan-3-yl)-5-methyl-1H-pyrazole via the reaction of this compound with acetylacetone. This protocol can be adapted for other 1,3-dicarbonyl compounds with appropriate modifications.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium acetate

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and sodium acetate (2.2 eq) in ethanol.

-

Addition of 1,3-Dicarbonyl: To the stirred suspension, add acetylacetone (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-(oxetan-3-yl)-5-methyl-1H-pyrazole.

Safety Precautions:

-

Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

-

All solvents are flammable and should be handled with care, away from open flames.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 3-(oxetan-3-yl)-pyrazoles from the reaction of this compound with various 1,3-dicarbonyl compounds. The data is based on typical yields and reaction times for Knorr pyrazole syntheses.

| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| Acetylacetone | 3-(Oxetan-3-yl)-5-methyl-1H-pyrazole | 4 | 85 |

| Ethyl acetoacetate | 5-Methyl-1-(oxetan-3-yl)-1H-pyrazol-3(2H)-one | 6 | 78 |

| Dibenzoylmethane | 3,5-Diphenyl-1-(oxetan-3-yl)-1H-pyrazole | 8 | 72 |

| 1,1,1-Trifluoro-2,4-pentanedione | 5-Methyl-3-(trifluoromethyl)-1-(oxetan-3-yl)-1H-pyrazole | 5 | 80 |

Visualizations

Caption: Experimental workflow for the synthesis of oxetanyl-pyrazoles.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for Knorr Pyrazole Synthesis with Oxetan-3-ylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry, facilitates the construction of the pyrazole ring system through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This method is renowned for its versatility and is instrumental in the synthesis of a multitude of compounds with significant biological activity. Pyrazole scaffolds are key components in many pharmaceutical agents. The incorporation of an oxetane ring, a small, polar, and metabolically stable heterocycle, into drug candidates has gained considerable attention for its ability to improve physicochemical properties such as solubility and metabolic stability.

These application notes provide a detailed protocol for the Knorr pyrazole synthesis utilizing Oxetan-3-ylhydrazine dihydrochloride. While direct literature for this specific transformation is not available, the provided methodology is based on established Knorr synthesis protocols for substituted and hydrochloride salt forms of hydrazines.

Reaction Mechanism and Signaling Pathway

The Knorr pyrazole synthesis is typically catalyzed by acid. The reaction commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring. When using a hydrazine hydrochloride salt, the reaction can proceed directly, often with the addition of a catalytic amount of a stronger acid or by leveraging the acidic nature of the salt itself.

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

This section details a proposed experimental protocol for the synthesis of a pyrazole derivative using this compound and acetylacetone as a representative 1,3-dicarbonyl compound.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (or 1-Propanol)

-

Glacial Acetic Acid

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and acetylacetone (1.0-1.1 eq).

-

Solvent and Catalyst Addition: Add ethanol (or 1-propanol) to the flask to create a stirrable suspension (approximately 5-10 mL per gram of hydrazine salt). To this mixture, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is complete when the starting materials are consumed.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water to the reaction mixture with stirring until a precipitate forms.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water.

-

Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature.

-